(S)-Benzyl (1-(cyclohexylamino)-3-methyl-1-oxobutan-2-yl)carbamate
Overview
Description
“(S)-Benzyl (1-(cyclohexylamino)-3-methyl-1-oxobutan-2-yl)carbamate” is a carbamate derivative. Carbamates are derivatives of carbamic acid, whose amino and carboxyl termini are substituted by a variety of structurally diverse alkyl, aryl, or alkyl-aryl substituents . They are integral part of many drugs and prodrugs approved by the US Food and Drug Administration (FDA) and the European Medicines Agency (EMA) .
Synthesis Analysis
The synthesis of carbamates can be achieved by introducing alcohols into the reaction of palladium-catalyzed cross-coupling of aryl chlorides and triflates with sodium cyanate . Expedited synthesis of α-amino acids by single-step enantioselective α-amination of carboxylic acids has also been reported .Molecular Structure Analysis
Carbamate motifs are characterized by a pseudo double bond. This implies the potential deconjugation of the heteroatom- (σ-bond)-carbon- (π-bond)-heteroatom system that restricts the free rotation about the formal single σ-bond. Therefore, two isomers, syn and anti, may coexist in carbamates .Chemical Reactions Analysis
Carbamates are widely utilized as a peptide bond surrogate in medicinal chemistry. This is mainly due to their chemical stability and capability to permeate cell membranes . They can modulate inter- and intramolecular interactions with the target enzymes or receptors .Physical and Chemical Properties Analysis
Carbamates display very good chemical and proteolytic stabilities . They are capable of permeating cell membranes . The carbamate functionality imposes a degree of conformational restriction due to the delocalization of nonbonded electrons on nitrogen into the carboxyl moiety .Scientific Research Applications
Catalytic Reactions and Synthesis
The study by Zhang et al. (2007) demonstrates the application of gold(I)-catalyzed dynamic kinetic enantioselective intramolecular hydroamination of allenes, which involves treatment of benzyl carbamate derivatives to yield mixtures of products with high enantioselectivity. This process highlights the potential of such compounds in facilitating complex chemical transformations, which are crucial for the development of pharmaceuticals and fine chemicals (Zhang, Bender, & Widenhoefer, 2007).
Pharmaceutical Intermediate Synthesis
Campbell et al. (2009) describe an enantioselective synthesis pathway for benzyl carbamate, showcasing its role as an essential intermediate for a series of potent CCR2 antagonists. The methodology emphasizes the compound's significance in the synthesis of drug candidates targeting inflammatory and autoimmune diseases (Campbell, Hassler, Ko, Voss, Guaciaro, Carter, & Cherney, 2009).
Antitumor Activity
In an older study by Atassi and Tagnon (1975), a carbamate derivative was found active against various experimental tumors, illustrating the potential of such compounds in cancer therapy. Although the compound discussed is different, it underscores the broader relevance of carbamate derivatives in medicinal chemistry (Atassi & Tagnon, 1975).
Mechanistic Insights and Chemical Properties
Research on Schiff bases derived from benzyl carbazate with alkyl and heteroaryl ketones by Nithya et al. (2017) explores the chemical properties and potential applications of benzyl carbazate derivatives. This work contributes to understanding the reactivity and applications of such compounds in synthesizing more complex molecules (Nithya, Simpson, Helena, Rajamanikandan, & Govindarajan, 2017).
Mechanism of Action
Future Directions
Carbamates have received much attention in recent years due to their application in drug design and discovery . They are widely represented in agricultural chemicals, such as pesticides, fungicides, and herbicides . Furthermore, organic carbamates serve a very important role as optimum protecting groups for amines and amino acids in organic synthesis and peptide chemistry .
Properties
IUPAC Name |
benzyl N-[(2S)-1-(cyclohexylamino)-3-methyl-1-oxobutan-2-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O3/c1-14(2)17(18(22)20-16-11-7-4-8-12-16)21-19(23)24-13-15-9-5-3-6-10-15/h3,5-6,9-10,14,16-17H,4,7-8,11-13H2,1-2H3,(H,20,22)(H,21,23)/t17-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQBYHYLSJXPFLH-KRWDZBQOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC1CCCCC1)NC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)NC1CCCCC1)NC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10356560 | |
Record name | (S)-Benzyl (1-(cyclohexylamino)-3-methyl-1-oxobutan-2-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10356560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17922-79-1 | |
Record name | (S)-Benzyl (1-(cyclohexylamino)-3-methyl-1-oxobutan-2-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10356560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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